molecular formula C19H15N3 B5628572 8-(3-methyl-5-phenyl-1H-pyrazol-1-yl)quinoline

8-(3-methyl-5-phenyl-1H-pyrazol-1-yl)quinoline

Cat. No. B5628572
M. Wt: 285.3 g/mol
InChI Key: JXVSRULCEIQWFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives, including those structurally related to 8-(3-methyl-5-phenyl-1H-pyrazol-1-yl)quinoline, often involves multi-step synthetic routes. One common approach involves the cyclization of intermediate compounds, such as 2-chloroquinoline-3-carbonitrile, followed by further functionalization to introduce the desired substituents. For example, methods have been developed for the synthesis of pyrazolo[3,4-b]quinoline derivatives through reactions involving hydrazino compounds with quinoline carbaldehydes under specific conditions, including catalysis by p-toluenesulfonic acid (PTSA) for cyclization processes (Jayanna et al., 2013).

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a pyrazole ring fused to a quinoline core. This arrangement contributes to the compound's stability and electronic properties. X-ray crystallography and NMR spectroscopy are commonly used techniques for elucidating the structure of these compounds, providing detailed information on the molecular geometry and the spatial arrangement of atoms within the molecule. Structural analyses reveal the presence of cyclic hydrogen-bonded tetramers and isolated molecule formations in isomeric pyrazoloquinolines, highlighting the diversity in molecular interactions and assembly within this class of compounds (Portilla et al., 2005).

properties

IUPAC Name

8-(3-methyl-5-phenylpyrazol-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3/c1-14-13-18(15-7-3-2-4-8-15)22(21-14)17-11-5-9-16-10-6-12-20-19(16)17/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVSRULCEIQWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-methyl-5-phenyl-1H-pyrazol-1-yl)quinoline

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